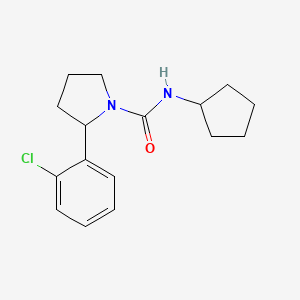
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs called NMDA receptor antagonists. It was first synthesized in the late 1990s by a team of researchers led by Bryan Roth at the University of North Carolina at Chapel Hill. Since then, CPP-109 has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 involves its ability to block the NMDA receptor, which is a type of glutamate receptor that is involved in learning, memory, and addiction. By blocking the NMDA receptor, this compound-109 can reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects
This compound-109 has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior, and the prevention of relapse in animal models of addiction. It has also been shown to be safe and well-tolerated in humans, with no significant side effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 for lab experiments is its specificity for the NMDA receptor, which allows researchers to study the role of this receptor in addiction and other neurological disorders. However, one limitation of this compound-109 is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical use in humans.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109, including its potential use in treating other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. There is also ongoing research on the development of new NMDA receptor antagonists that may have improved efficacy and safety profiles compared to this compound-109. Finally, there is a need for further research on the long-term effects of this compound-109 on brain function and behavior.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 involves several steps, including the reaction of cyclopentylamine with 2-chlorobenzoyl chloride to form 2-(cyclopentylamino)-2-chlorobenzophenone. This intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product, this compound. The synthesis of this compound-109 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It works by blocking the NMDA receptor, which is involved in the development of addiction and relapse. Several studies have shown that this compound-109 can reduce drug-seeking behavior and prevent relapse in animal models of addiction. It has also been shown to be safe and well-tolerated in humans.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-9-4-3-8-13(14)15-10-5-11-19(15)16(20)18-12-6-1-2-7-12/h3-4,8-9,12,15H,1-2,5-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPCGDMIVIDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-difluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107314.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B6107316.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6107322.png)
![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6107339.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6107346.png)

![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B6107355.png)
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6107358.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6107368.png)
![3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6107382.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6107386.png)
